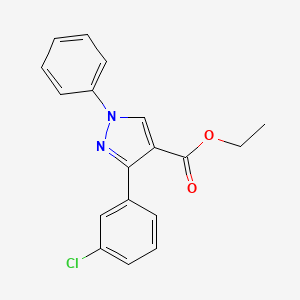
ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate (ECPPC) is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. ECPPC has shown promising results as an anti-inflammatory, analgesic, and anti-tumor agent.
Mécanisme D'action
The mechanism of action of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the inhibition of various enzymes and cytokines involved in the inflammatory response. ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate inhibits the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokine production. ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate also inhibits the production of prostaglandins by inhibiting the activity of COX-2, an enzyme involved in the synthesis of prostaglandins. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate induces apoptosis in cancer cells by activating the caspase cascade, leading to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
Biochemical and physiological effects:
ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits analgesic properties by inhibiting the production of prostaglandins, which are involved in the sensation of pain. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. However, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not very stable under acidic conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate. One direction is to further investigate its potential applications as an anti-inflammatory, analgesic, and anti-tumor agent. Another direction is to study its potential applications in other areas of medicinal chemistry, such as neurodegenerative diseases and cardiovascular diseases. In addition, further studies are needed to investigate the mechanism of action of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate and to identify potential targets for drug development.
Méthodes De Synthèse
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized by the reaction of ethyl acetoacetate, 3-chlorobenzaldehyde, and phenylhydrazine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation reaction, followed by cyclization and esterification, resulting in the formation of ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate.
Applications De Recherche Scientifique
Ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an anti-inflammatory, analgesic, and anti-tumor agent. ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also exhibits analgesic properties by inhibiting the production of prostaglandins, which are involved in the sensation of pain. In addition, ethyl 3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to have anti-tumor activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
ethyl 3-(3-chlorophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-2-23-18(22)16-12-21(15-9-4-3-5-10-15)20-17(16)13-7-6-8-14(19)11-13/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZKYYVGZOOYMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

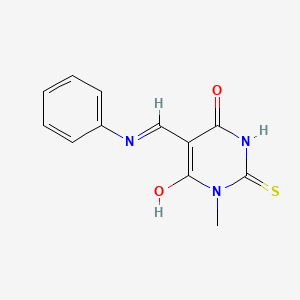

![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)

![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)
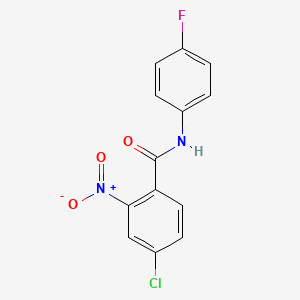
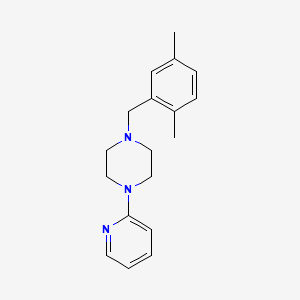
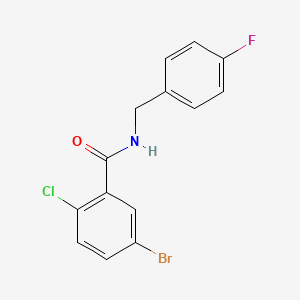

![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)

![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
![4-(3-{[{2-[1-(4-chlorophenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5875571.png)
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)